2-Chloroethyl 2,6-dichloroisonicotinate

Synthetic Chemistry Agrochemical Intermediate Nucleophilic Substitution

2-Chloroethyl 2,6-dichloroisonicotinate (CAS 1463-77-0) is a halogenated pyridine ester derivative belonging to the 2,6-dichloroisonicotinic acid (INA) class of compounds. This class is widely recognized for its ability to function as synthetic elicitors, activating plant systemic acquired resistance (SAR) against a broad spectrum of pathogens.

Molecular Formula C8H6Cl3NO2
Molecular Weight 254.5 g/mol
CAS No. 1463-77-0
Cat. No. B075405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl 2,6-dichloroisonicotinate
CAS1463-77-0
Molecular FormulaC8H6Cl3NO2
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)C(=O)OCCCl
InChIInChI=1S/C8H6Cl3NO2/c9-1-2-14-8(13)5-3-6(10)12-7(11)4-5/h3-4H,1-2H2
InChIKeyOAHOEVKBVUJZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethyl 2,6-dichloroisonicotinate (CAS 1463-77-0): An Essential Intermediate for Agrochemical Elicitor Development


2-Chloroethyl 2,6-dichloroisonicotinate (CAS 1463-77-0) is a halogenated pyridine ester derivative belonging to the 2,6-dichloroisonicotinic acid (INA) class of compounds. This class is widely recognized for its ability to function as synthetic elicitors, activating plant systemic acquired resistance (SAR) against a broad spectrum of pathogens [1]. As a 2-chloroethyl ester, the compound serves primarily as a reactive electrophilic intermediate, designed for further derivatization rather than direct bioactivity. While its acid scaffold is well-characterized, peer-reviewed quantitative biological data for this specific ester remains absent from the primary literature [2].

Workflow Electrophilic building block for nucleophilic substitution derivatization
Selection Unique 2-chloroethyl handle enables late-stage diversification not feasible with simple alkyl esters
Research context Agrochemical elicitor development and herbicide conjugate synthesis

Why Generic Substitution of 2-Chloroethyl 2,6-dichloroisonicotinate Fails in Synthesis and Research


Direct substitution of 2-Chloroethyl 2,6-dichloroisonicotinate with other in-class esters like methyl, ethyl, or isopropyl variants is not chemically equivalent due to the unique reactivity profile of the 2-chloroethyl group. In the systematic screening of 28 ester derivatives by Czerwoniec et al. (2021), phytotoxicity and SAR induction efficacy were found to be highly dependent on the ester moiety's identity and lipophilicity [1]. The 2-chloroethyl ester introduces a primary alkyl halide leaving group, enabling subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or jasmonates) that are not feasible with simple alkyl esters such as methyl or ethyl 2,6-dichloroisonicotinate [2]. This functional handle makes it a privileged intermediate for creating novel bifunctional elicitor molecules, as demonstrated by the synthesis of DPCEJ (a jasmonate ester conjugate) from a related 2,6-dichloroisonicotinate scaffold [3].

2-Chloroethyl ester
Methyl / ethyl ester
Reactive handle
Primary alkyl halide for SN2
No displaceable leaving group
Late-stage diversification
Enables conjugation with amines, thiols, jasmonates
Limited to hydrolysis or transesterification
Synthetic role
Versatile intermediate for bifunctional elicitors
Simple ester end-products or intermediates without orthogonal reactivity

Ester moiety identity critically modulates phytotoxicity and SAR induction; direct substitution may alter biological and synthetic outcomes.

Quantitative Differentiation of 2-Chloroethyl 2,6-dichloroisonicotinate from In-Class Analogs


Synthetic Versatility: 2-Chloroethyl Ester as a Superior Electrophilic Intermediate

The 2-chloroethyl ester provides a reactive alkyl halide moiety absent in other common esters. This enables subsequent derivatization to create complex bifunctional molecules. For instance, the conceptually similar intermediate 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) was synthesized by leveraging an electrophilic ester intermediate, demonstrating the feasibility of this strategy [1]. In the 28-ester panel by Czerwoniec et al., structural modifications to the ester group were proven to significantly alter biological outcomes, though specific phytotoxicity data for the 2-chloroethyl variant remains unpublished [2].

Synthetic versatility
Class-level inference
2-Chloroethyl group provides a reactive alkyl halide for SN2 reactions
Enables bifunctional conjugate synthesis
Exact reactivity with specific nucleophiles requires validation
Synthetic Chemistry Agrochemical Intermediate Nucleophilic Substitution

Lipophilicity-Driven Bioactivity Potential: 2-Chloroethyl vs. Established Ester Inducers

Plant resistance induction efficacy and phytotoxicity of INA esters are strongly correlated with their lipophilicity. The 2-chloroethyl group increases the calculated LogP relative to smaller alkyl esters, which mechanistically could enhance leaf cuticle penetration and cellular uptake. While direct biological data is absent, the structure-property relationship suggests a balance between the high activity of larger esters and the lower phytotoxicity often associated with smaller ones [1]. The trifluoroethyl ester (TFINA), for example, achieved a Taxuyunnanine C (Tc) content of 21.6 ± 2.0 mg g⁻¹ at 100 µM, significantly higher than the 17.1 ± 0.9 mg g⁻¹ achieved by the free acid (INA) at the same concentration [2].

Lipophilicity-activity relationship
Class-level inference
Predicted LogP ~2.5 vs TFINA: 21.6 mg g-1 Tc
Halogenated ethyl ester showed ~26% higher metabolite yield than free acid INA in cell culture
Supports class-level lipophilicity-activity interpretation
Direct 2-chloroethyl data unavailable; context-dependent
Phytotoxicity Elicitor Activity Quantitative Structure-Activity Relationship (QSAR)

Patent-Recognized Herbicidal Scaffold: 2-Chloroethyl Ester in Amino Acid Conjugate Development

The 2,6-dichloroisonicotinoyl scaffold, when conjugated to amino acids, generates potent pre- and post-emergence herbicides and plant growth regulators, as claimed in U.S. Patent No. 4,195,984 [1]. The 2-chloroethyl ester serves as a pivotal activated intermediate for creating such amino acid conjugates through nucleophilic displacement of the chloride. The patent's broad claim (Claim 1) covers dihalo isonicotinoyl derivatives of amino acids, highlighting the agricultural utility of this precise chemical architecture [1].

Patent-backed herbicidal scaffold
Supporting evidence
One-step amino acid conjugation vs Multi-step activation needed for free acid
Process advantage for herbicide development
Based on US4195984 patent claims; independent validation recommended
Herbicide Development Amino Acid Conjugation Agrochemical Patents

Target Application Scenarios for 2-Chloroethyl 2,6-dichloroisonicotinate


Synthesis of Bifunctional Plant Elicitor Conjugates

The primary research application is as an electrophilic building block for creating novel bifunctional elicitors. For example, it can be reacted with jasmonic acid or other defense hormones to synthesize conjugates like DPCEJ, which was shown to induce a 62% increase in Taxuyunnanine C accumulation (27.7 vs 17.1 mg g⁻¹ for the free acid INA control) in plant cell cultures [1]. This approach leverages the compound's unique 2-chloroethyl handle for late-stage diversification, a key step in developing SAR inducers with enhanced and multi-target activity [2].

Development of Patent-Backed Herbicidal Amino Acid Conjugates

As described in US4195984, 2,6-dihalo-isonicotinoyl derivatives of amino acids are potent herbicides and plant growth regulators [3]. The 2-chloroethyl ester is a critical activated intermediate for producing these conjugates via direct aminolysis. This application is supported by quantitative patent data, offering a clear pathway for industrial research into new herbicidal compositions that also increase extractable sugar in crops like sugarcane [3].

Probing Lipophilicity-Efficacy Relationships in Plant Defense Induction

The systematic evaluation of INA esters has established that the ester moiety's structure critically modulates phytotoxicity and resistance induction efficacy [2]. The 2-chloroethyl ester fills a specific lipophilicity niche (predicted LogP ~2.5) between smaller alkyl esters (e.g., methyl, LogP ~1.7) and bulkier ones (e.g., tert-butyl, LogP ~3.0). Researchers can use this compound to map the quantitative structure-activity relationships (QSAR) governing cuticle penetration and pro-defense gene activation, an area where high-strength comparative data is actively being generated [2].

Application
Selection Property
Validation Focus
Bifunctional elicitor conjugate synthesis
Electrophilic 2-chloroethyl handle
Conjugation efficiency and elicitor activity
Herbicidal amino acid conjugate development
Activatable ester for aminolysis
Herbicidal and growth-regulatory endpoints
Lipophilicity-efficacy QSAR studies
Intermediate lipophilicity niche
Cuticle penetration and defense gene activation
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